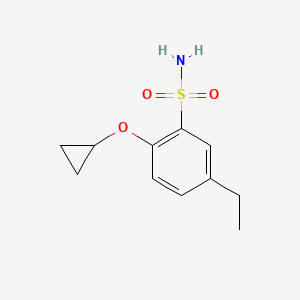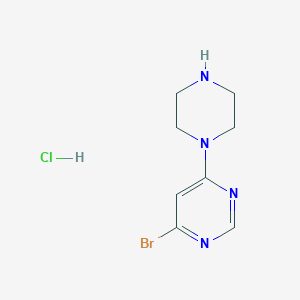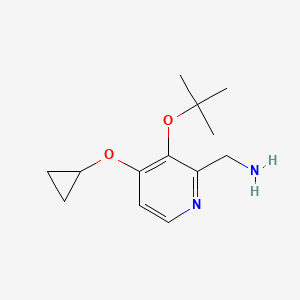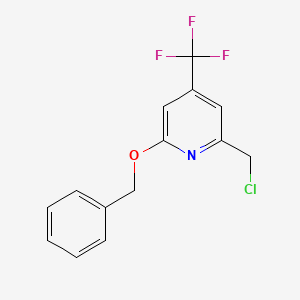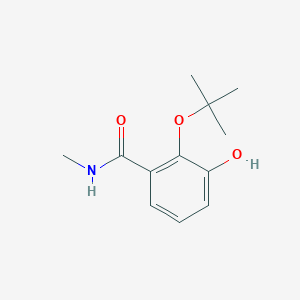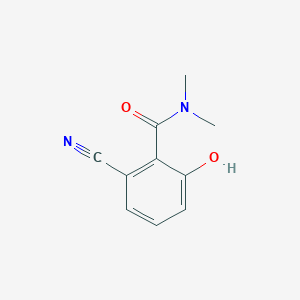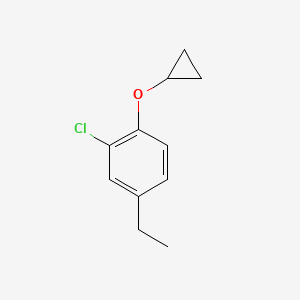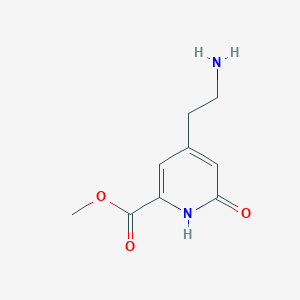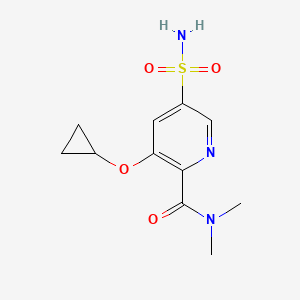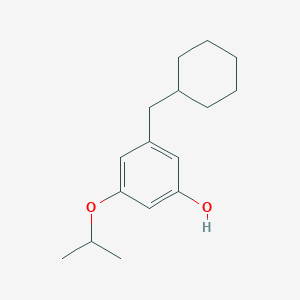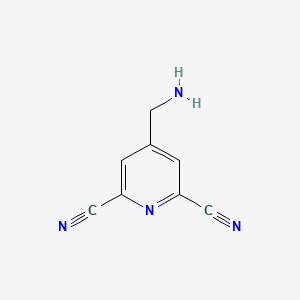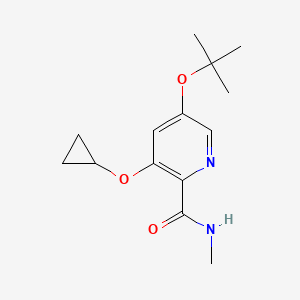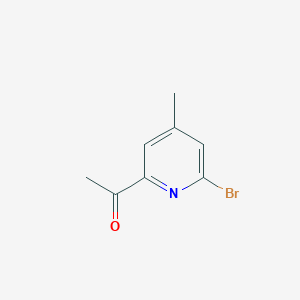
2-Bromo-4-methyl-6-acetylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-methyl-6-acetylpyridine is an organic compound with the molecular formula C8H8BrNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-6-acetylpyridine typically involves the bromination of 4-methyl-6-acetylpyridine. One common method is the reaction of 4-methyl-6-acetylpyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 2-position of the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-methyl-6-acetylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Applications De Recherche Scientifique
2-Bromo-4-methyl-6-acetylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-methyl-6-acetylpyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and the acetyl group play crucial roles in its binding affinity and specificity . The molecular targets and pathways involved vary depending on the specific enzyme or receptor being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methylpyridine: Lacks the acetyl group, making it less versatile in certain chemical reactions.
4-Methyl-6-acetylpyridine: Lacks the bromine atom, reducing its utility in substitution reactions.
2-Acetyl-4-methylpyridine: Similar structure but lacks the bromine atom, affecting its reactivity and applications
Uniqueness
2-Bromo-4-methyl-6-acetylpyridine is unique due to the presence of both the bromine atom and the acetyl group. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C8H8BrNO |
|---|---|
Poids moléculaire |
214.06 g/mol |
Nom IUPAC |
1-(6-bromo-4-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8BrNO/c1-5-3-7(6(2)11)10-8(9)4-5/h3-4H,1-2H3 |
Clé InChI |
XIYOJXAMLPRKEO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)Br)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


